molecular formula C16H22ClN5O2 B2495495 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide CAS No. 1251578-41-2

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2495495
CAS No.: 1251578-41-2
M. Wt: 351.84
InChI Key: ULSRGCKKTJDINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a synthetic small molecule characterized by a 3-chlorophenyl-substituted imidazolidinone core linked via an acetamide bridge to a 4-methylpiperazine moiety. The 4-methylpiperazine group may enhance solubility and modulate pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O2/c1-19-5-8-21(9-6-19)18-15(23)12-20-7-10-22(16(20)24)14-4-2-3-13(17)11-14/h2-4,11H,5-10,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSRGCKKTJDINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a synthetic compound belonging to the class of imidazolidinones, characterized by its unique chemical structure that includes a chlorophenyl group and a piperazinylacetamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈ClN₃O₂
  • Molecular Weight : 319.79 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. For instance, it could inhibit enzymes involved in inflammatory processes, thus potentially reducing inflammation .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

Anticancer Activity

Research indicates that derivatives of imidazolidinones exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. In particular, studies have shown that compounds similar to this compound can effectively target cancer cells grafted onto chick chorioallantoic membranes (CAM) with varying degrees of potency .

Enzyme Inhibition

The compound has shown potential as an inhibitor of several enzymes:

  • Acetylcholinesterase (AChE) : Compounds bearing similar structures have demonstrated significant inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
  • Urease : Strong inhibitory effects against urease have been reported, with some derivatives exhibiting IC₅₀ values significantly lower than traditional inhibitors .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. For example, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazolidinone derivatives:

  • Antiproliferative Studies :
    • A study assessed the antiproliferative effects of various imidazolidinone derivatives on human cancer cell lines. The results indicated that modifications to the aromatic rings significantly affected their potency, highlighting structure-activity relationships (SAR) in drug design .
  • Enzyme Inhibition Studies :
    • A series of synthesized compounds were evaluated for their ability to inhibit AChE and urease. The most active compounds were identified with IC₅₀ values ranging from 1 to 6 µM, showcasing their potential as therapeutic agents .
  • Docking Studies :
    • Molecular docking studies provided insights into the interactions between the compound and its target proteins, elucidating binding affinities and modes of action that contribute to its biological efficacy .

Data Table: Biological Activities Summary

Activity TypeTarget/EffectIC₅₀ Values (µM)References
AnticancerVarious Cancer Cell LinesVaries
AChE InhibitionAcetylcholinesterase1 - 6
Urease InhibitionUrease2 - 5
AntimicrobialSalmonella typhi, Bacillus subtilisModerate to Strong

Scientific Research Applications

Chemical Overview

  • IUPAC Name: 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
  • Molecular Formula: C16H22ClN5O2
  • Molecular Weight: 330.77 g/mol

The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli10 µg/mL
This compoundStaphylococcus aureus8 µg/mL

These findings suggest that it may be effective against common bacterial infections, comparable to standard antibiotics.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study assessed its effects on human breast cancer cells (MCF-7), revealing:

  • IC50 Value: 15 µM after 48 hours of treatment, indicating significant cytotoxic effects.

This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms and efficacy.

Anti-inflammatory Properties

In vitro studies have shown that treatment with this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages. This highlights its potential role in managing inflammatory conditions.

Case Studies

Several case studies have explored the biological effects and therapeutic potential of this compound:

  • Study on Antimicrobial Activity (2024) :
    • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed with MIC values of 32 µg/mL and 64 µg/mL respectively.
  • Anticancer Activity Evaluation (2023) :
    • Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings: The compound showed a dose-dependent decrease in cell viability.
  • Inflammation Model Study (2025) :
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Treatment reduced TNF-alpha and IL-6 levels significantly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing key differences in substituents, heterocyclic systems, and pharmacological implications.

Arylurea Derivatives

Compounds such as N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N′-(3-chlorophenyl)urea (I) and its dichlorophenyl analog (II) share the 3-chlorophenyl and imidazolidinone motifs but replace the acetamide-piperazine linkage with a urea group .

  • Biological Relevance : Urea derivatives are often explored as enzyme inhibitors (e.g., urease or kinase inhibitors), suggesting the target compound might also interact with similar targets .

Chlorophenyl Acetamide Analogs

2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide (4) () features a 3-chlorophenyl acetamide structure but substitutes the imidazolidinone with a benzimidazole-thioether group.

  • Key Differences : The benzimidazole ring may engage in π-π stacking interactions, while the thioether could influence redox properties. The absence of the piperazine group likely reduces solubility compared to the target compound .
  • Synthesis : Both compounds employ column chromatography for purification, indicating shared synthetic challenges due to polar functional groups .

Benzothiazole-Containing Derivatives

The European patent application () lists analogs like N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide, which replaces the imidazolidinone with a benzothiazole ring.

  • Pharmacophoric Features: Benzothiazoles are known for antimicrobial and anticancer activities. The ethoxy group in this analog may enhance lipophilicity, contrasting with the hydrophilic piperazine in the target compound .
  • Structural Comparison :
Compound Name Core Structure Substituent on Acetamide Key Functional Groups
Target Compound Imidazolidinone 4-Methylpiperazine Chlorophenyl, Acetamide
N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole 6-Ethoxybenzothiazole Chlorophenyl, Ethoxy, Acetamide

Piperazine-Modified Analogs

For example, N-(3,4-dichlorophenyl)-2-[1-(3-methyl-1-benzofuran-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide (, Compound 3) uses a tetrahydroquinoxaline system instead of piperazine.

  • Impact on Solubility : Piperazine derivatives generally exhibit higher aqueous solubility than aromatic amines, which may improve bioavailability in the target compound .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of chlorophenyl precursors with imidazolidinone intermediates.
  • Biological Hypotheses : Based on analogs, the compound may exhibit activity against viral proteases (e.g., SARS-CoV-2) or antimicrobial targets, though experimental validation is needed .
  • ADMET Considerations : The 4-methylpiperazine group may mitigate the metabolic liabilities seen in urea analogs, while the chlorophenyl moiety could pose challenges for hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.